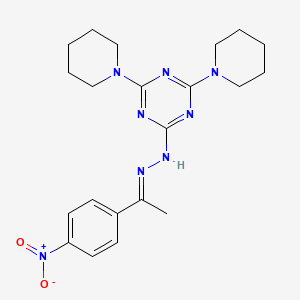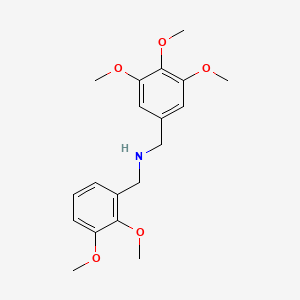
1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
Overview
Description
1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone, also known as PETH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PETH is a hydrazone derivative of 1-(4-nitrophenyl)ethanone and 4,6-di-1-piperidinyl-1,3,5-triazin-2-yl, which are both widely used in organic synthesis. PETH has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition.
Biochemical and physiological effects:
1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in laboratory experiments is its relative ease of synthesis and availability. 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific biological pathways.
Future Directions
There are several potential future directions for research on 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone. One area of interest is the development of 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of the mechanism of action of 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone, which could lead to the development of more targeted drugs with fewer side effects. Additionally, further research is needed to determine the safety and efficacy of 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in clinical trials.
Scientific Research Applications
1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for further research in the field of drug discovery. 1-(4-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O2/c1-16(17-8-10-18(11-9-17)29(30)31)25-26-19-22-20(27-12-4-2-5-13-27)24-21(23-19)28-14-6-3-7-15-28/h8-11H,2-7,12-15H2,1H3,(H,22,23,24,26)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNCAWRSKRBZGU-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862781.png)
![N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3862789.png)


![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B3862803.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862810.png)
![4-nitrobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3862815.png)

![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)

![6-bromo-2-methyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862869.png)

![4-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3862874.png)